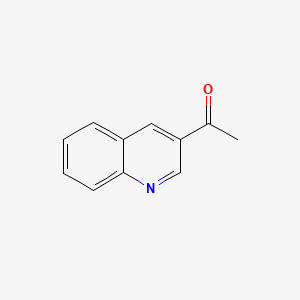

3-Acetylquinoline

Description

Properties

IUPAC Name |

1-quinolin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZYRGLKJCRGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416028 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33021-53-3 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(quinolin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Acetylquinoline and its derivatives

An In-Depth Technical Guide to the Synthesis of 3-Acetylquinoline and its Derivatives

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, prized for its presence in numerous biologically active compounds.[1] This guide provides an in-depth technical exploration of the synthesis of this compound, a key intermediate whose acetyl group serves as a versatile handle for extensive functionalization. We will dissect core synthetic strategies, including the Friedländer Annulation, Combes Synthesis, and Doebner-von Miller Reaction, explaining the mechanistic rationale behind experimental choices. Furthermore, this document details modern synthetic enhancements and subsequent derivatization pathways that unlock a vast chemical space of novel molecular architectures for researchers and drug development professionals.

Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged scaffold in pharmacology, exhibiting a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of this N-heterocycle allows for extensive substitution, enabling fine-tuning of its pharmacological profile. The 3-acetyl derivative, in particular, is of high strategic value. The acetyl group's carbonyl and α-methyl functionalities are ripe for chemical manipulation, providing a gateway to a diverse library of pyrazoles, isoxazoles, pyrimidines, and other fused heterocyclic systems.[4][5]

Core Synthetic Methodologies for the Quinoline Ring

The construction of the quinoline core can be approached through several classic named reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Direct Approach

The Friedländer synthesis is one of the most direct and efficient methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an enolizable ketone.[6][7][8]

Causality and Mechanistic Insight: The reaction is typically catalyzed by either acid or base.[7][8]

-

Base Catalysis: A base (e.g., KOH, Piperidine) deprotonates the α-methylene group of the ketone (e.g., acetylacetone) to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the 2-aminoaryl aldehyde.

-

Acid Catalysis: An acid (e.g., p-toluenesulfonic acid, H₂SO₄) protonates the carbonyl oxygen of the 2-aminoaryl aldehyde, rendering it more electrophilic and susceptible to attack by the enol form of the ketone.[9]

The initial aldol-type condensation is followed by a cyclizing dehydration (forming a Schiff base intermediate) and subsequent aromatization to yield the stable quinoline ring system.[6]

Experimental Protocol: Synthesis of this compound via Friedländer Annulation

-

To a solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (20 mL), add acetylacetone (1.0 g, 10 mmol). The ethanol acts as a polar protic solvent to dissolve the reactants.

-

Add a catalytic amount of potassium hydroxide (0.1 g). The base facilitates the formation of the acetylacetone enolate, initiating the condensation.

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for both the condensation and the subsequent cyclization/dehydration steps.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). This precipitates the solid product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

The Combes Synthesis: A Route from Anilines and β-Diketones

The Combes synthesis provides a robust method for creating 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][11][12]

Causality and Mechanistic Insight: This reaction relies on a strong acid, typically concentrated sulfuric acid, which serves two critical functions.[11][12] First, it catalyzes the condensation of the aniline with one of the carbonyls of the β-diketone to form an enamine intermediate. Second, the strongly acidic medium protonates the enamine, facilitating the rate-determining electrophilic aromatic substitution (annulation) onto the aniline ring, followed by dehydration to form the quinoline.[12]

Experimental Protocol: Synthesis of 7-Acetyl-2,4-dimethylquinoline from 3-Acetylaniline [1]

-

In a flask, cautiously add concentrated sulfuric acid (10 mL) to 3-acetylaniline (1.35 g, 10 mmol) with stirring and cooling. This highly exothermic step requires careful control.

-

Add acetylacetone (1.0 g, 10 mmol) dropwise to the solution, maintaining the stirring.

-

Heat the reaction mixture to 100°C for 15 minutes. The elevated temperature drives the cyclization and dehydration steps to completion.

-

Cool the mixture to ambient temperature and carefully pour it onto crushed ice. This quenches the reaction and dilutes the strong acid.

-

Neutralize the solution with aqueous ammonia until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 7-acetyl-2,4-dimethylquinoline.

The Doebner-von Miller Reaction: An In Situ Approach

The Doebner-von Miller reaction is a versatile method that synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[13][14] Often, the unsaturated carbonyl is generated in situ from aldehydes or ketones via an aldol condensation.[13]

Causality and Mechanistic Insight: The reaction is catalyzed by strong Brønsted or Lewis acids (e.g., HCl, ZnCl₂).[1][13] The mechanism begins with a nucleophilic 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl. The resulting intermediate then undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration and oxidation to yield the final quinoline product.[13][15]

Experimental Protocol: Synthesis of 7-Acetyl-2-methylquinoline [1]

-

Prepare a mixture of 3-acetylaniline (13.5 g, 0.1 mol) and concentrated hydrochloric acid (20 mL). The acid protonates the aniline, forming the anilinium salt.

-

Add zinc chloride (5 g) with vigorous stirring. ZnCl₂ acts as a Lewis acid catalyst to promote the key C-C bond-forming steps.

-

Heat the mixture to 100°C and add crotonaldehyde (7.0 g, 0.1 mol) dropwise over 1 hour. The slow addition controls the exothermic reaction.

-

Maintain the reaction at 100°C for an additional 3 hours. This ensures the reaction proceeds to completion.

-

Cool the reaction mixture and dilute with water. Make the solution strongly alkaline with a 30% sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize from ethanol or acetone.

Comparative Analysis of Core Synthetic Routes

The selection of a synthetic route is a critical decision based on efficiency, regioselectivity, and substrate scope.

| Method | Starting Materials | Key Reagent/Catalyst | Typical Yield | Key Advantages | Limitations |

| Friedländer | 2-Aminobenzaldehyde, Acetylacetone | Base (KOH) or Acid (p-TsOH) | Good to Excellent | High convergence, direct route.[7][8] | Substituted 2-aminoaryl aldehydes can be difficult to access. |

| Combes | 3-Acetylaniline, Acetylacetone | Conc. H₂SO₄ | ~78%[1] | Readily available anilines, straightforward procedure.[11] | Harsh acidic conditions can be incompatible with sensitive functional groups. |

| Doebner-von Miller | 3-Acetylaniline, Crotonaldehyde | HCl, ZnCl₂ | ~65%[1] | Uses simple α,β-unsaturated carbonyls.[13] | Can produce mixtures of isomers; mechanism can be complex.[13] |

| Skraup | 3-Acetylaniline, Glycerol | H₂SO₄, As₂O₅ (oxidant) | ~15% (mixture)[1] | One-pot synthesis from simple precursors.[15] | Highly exothermic, uses toxic oxidizing agents, often gives low yields and regioisomeric mixtures.[1] |

Modern Synthetic Innovations

While classic methods are robust, modern chemistry seeks to improve efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[16] For quinoline synthesis, it can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[17][18] The Gould-Jacobs reaction, a related method for forming 4-hydroxyquinolines, is particularly amenable to microwave assistance.[17][18]

Biocatalysis

Enzymes offer a green and highly selective alternative to traditional chemical catalysts. A notable example is the use of α-amylase to catalyze a cascade reaction involving an aza-Michael addition, Aldol condensation, and aromatization to form this compound from 2-aminobenzaldehydes and methyl vinyl ketone, with yields ranging from 56-86%.[5][19]

Derivatization of the 3-Acetyl Group: A Gateway to Diversity

The true utility of this compound in drug discovery lies in the reactivity of its acetyl moiety, which serves as a synthetic linchpin.

Caption: Synthetic workflow from starting materials to diverse this compound derivatives.

Formation of Fused Heterocycles via Enaminones

The acetyl group can be readily converted into a corresponding enaminone using reagents like N,N-Dimethylformamide dimethyl acetal (DMFDMA). This enaminone is a powerful intermediate that can be cyclized with various binucleophiles to generate a library of fused heterocyclic systems.[4]

-

Reaction with Hydrazine: Yields pyrazolo[4,3-c]quinoline derivatives.[5]

-

Reaction with Hydroxylamine: Produces isoxazole-fused quinolines.[4]

-

Reaction with Guanidine: Leads to the formation of pyrimido[4,5-c]quinoline scaffolds.[4]

Halogenation and Nucleophilic Substitution

The α-methyl protons of the acetyl group are acidic and can be substituted with halogens. Bromination using N-bromosuccinimide (NBS) or bromine in acetic acid affords 3-(bromoacetyl)-4-hydroxyquinolinone derivatives.[5] This α-bromo ketone is a potent electrophile, readily undergoing nucleophilic substitution with reagents like potassium thiocyanate to open up further synthetic avenues.[5]

Caption: Simplified mechanism of the base-catalyzed Friedländer Annulation.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives remains a highly active and valuable field for drug discovery. While classical named reactions provide a solid foundation for accessing the core scaffold, modern methodologies focusing on efficiency and sustainability, such as microwave-assisted and biocatalytic approaches, are paving the way for the future. The true power of this molecular framework lies in the synthetic versatility of the 3-acetyl group, which acts as a launchpad for the creation of complex, polycyclic molecules with significant therapeutic potential. For researchers in medicinal chemistry, mastering these synthetic routes is essential for exploring new chemical space and developing the next generation of quinoline-based pharmaceuticals.

References

- This compound Derivatives: Synthesis and Reactions (A Review) | Request PDF. (n.d.). ResearchGate.

- Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.

- Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.

- Synthesis of 3‐acetyl quinoline via α‐amylase catalyzed aza‐Michael... (n.d.). ResearchGate.

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (2015, April 27). Asian Journal of Chemistry.

- synthesis of quinoline derivatives and its applications | PPTX. (n.d.). Slideshare.

- General procedure for synthesis of 3-acetyl-4-phenylquinoline-based sulfonamide derivatives 5a–f. (n.d.). ResearchGate.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025, August 6). ResearchGate.

- Doebner–Miller reaction. (n.d.). Wikipedia.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Combes quinoline synthesis. (n.d.). Wikipedia.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.

- Doebner-Miller Reaction. (n.d.). SynArchive.

- Friedländer synthesis. (n.d.). Wikipedia.

- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

- Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (n.d.). ResearchGate.

- and 3-acetylbenzo[f]quinolines by the reaction of benzo[h]. (n.d.). Semantic Scholar.

- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.

- The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions.

- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025, August 10). ResearchGate.

- Doebner-Miller reaction and applications | PPTX. (n.d.). Slideshare.

- Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (n.d.). JMPAS.

- Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central.

- Synthesis of quinoline derivatives by acid catalyzed microwave-assisted approach. (n.d.).

- Biological activities of quinoline derivatives. (n.d.). PubMed.

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.

- (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate.

- Microwave-assisted Synthesis of Quinolines. (n.d.). ResearchGate.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).

- (PDF) Biological Activities of Quinoline Derivatives. (2025, August 8). ResearchGate.

- Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (n.d.). PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. iipseries.org [iipseries.org]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

3-Acetylquinoline: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Among the myriad of functionalized quinolines, 3-acetylquinoline emerges as a particularly versatile and powerful building block. The presence of a reactive acetyl group at the C3-position, electronically influenced by the quinoline ring, provides a synthetic handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures and novel therapeutic agents.

This technical guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and explore the mechanistic underpinnings of key transformations, all grounded in authoritative scientific literature.

I. Strategic Synthesis of the this compound Core

The construction of the this compound framework can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the quinoline ring and the availability of starting materials.

The Gould-Jacobs Reaction: A Classic Approach to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, providing access to 4-hydroxyquinoline derivatives that can be further elaborated.[6][7] The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6]

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through an initial nucleophilic substitution of the aniline on the electron-deficient double bond of the malonic ester derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. A subsequent high-temperature, 6-electron electrocyclization reaction leads to the formation of the quinoline ring system.[6]

Caption: Mechanism of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

This protocol outlines the synthesis of a substituted 3-acetylquinolin-4(1H)-one, demonstrating the application of the Gould-Jacobs reaction followed by C3-acetylation.[8]

Step 1 & 2: Synthesis of 6-bromoquinolin-4(1H)-one via Gould-Jacobs Reaction [8]

-

Materials: 4-bromoaniline, Diethyl (ethoxymethylene)malonate, Diphenyl ether, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate adduct is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.

-

Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

-

Hydrolysis and Decarboxylation: The crude ester is refluxed in a 10-20% aqueous solution of sodium hydroxide until hydrolysis is complete. The solution is then cooled and acidified with hydrochloric acid to precipitate 6-bromoquinolin-4(1H)-one. The product is collected by filtration, washed with water, and dried.

-

Step 3: C3-Acetylation of 6-bromoquinolin-4(1H)-one [8]

-

Materials: 6-bromoquinolin-4(1H)-one, Acetic anhydride, Polyphosphoric acid (PPA).

-

Procedure:

-

A mixture of 6-bromoquinolin-4(1H)-one (1 equivalent), acetic anhydride (2-3 equivalents), and polyphosphoric acid is heated at 120-140 °C for 2-4 hours.

-

The reaction mixture is cooled and poured onto crushed ice with vigorous stirring.

-

The precipitated solid, 3-acetyl-6-bromoquinolin-4(1H)-one, is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

-

The Friedländer Annulation: A Versatile Condensation Strategy

The Friedländer synthesis is a powerful and straightforward method for constructing quinoline rings through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10]

Mechanism of the Friedländer Annulation

The reaction can proceed through two primary mechanistic pathways. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. benchchem.com [benchchem.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Acetylquinoline

This guide provides a comprehensive analysis of the spectroscopic data for 3-Acetylquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The content herein is structured to provide not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction to this compound

This compound, with the chemical formula C₁₁H₉NO, is a derivative of quinoline, a bicyclic aromatic heterocycle.[2] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4][5] The introduction of an acetyl group at the 3-position significantly influences the electronic properties and reactivity of the quinoline ring, making it a versatile synthon for the development of novel compounds.[3] Understanding the spectroscopic signature of this compound is fundamental for its identification, characterization, and the quality control of its derivatives in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy of this compound

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.9 - 9.1 | d | ~2.0 |

| H-4 | ~8.2 - 8.4 | d | ~2.0 |

| H-5 | ~8.1 - 8.3 | d | ~8.5 |

| H-8 | ~7.9 - 8.1 | d | ~8.5 |

| H-6 | ~7.7 - 7.9 | t | ~7.5 |

| H-7 | ~7.5 - 7.7 | t | ~7.5 |

| -COCH₃ | ~2.7 - 2.9 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum:

The protons on the quinoline ring are expected to appear in the aromatic region (δ 7.5-9.1 ppm). The H-2 and H-4 protons, being adjacent to the nitrogen atom and the acetyl group respectively, are anticipated to be the most deshielded and appear at the downfield end of the spectrum. The protons of the benzene ring (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to ortho and meta couplings. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (δ ~2.7-2.9 ppm).

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon chemical shifts are sensitive to the electronic environment of each carbon atom. A ¹³C NMR spectrum for 1-(quinolin-3-yl)ethanone is available from SpectraBase.[2]

¹³C NMR Spectral Data for this compound:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~197.0 |

| C-2 | ~152.0 |

| C-4 | ~135.0 |

| C-3 | ~134.0 |

| C-8a | ~147.0 |

| C-4a | ~128.0 |

| C-5 | ~129.5 |

| C-6 | ~128.5 |

| C-7 | ~129.0 |

| C-8 | ~127.5 |

| -COCH₃ | ~26.0 |

Source: SpectraBase[2]

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the acetyl group is the most deshielded carbon and appears at the lowest field (~197.0 ppm). The carbons of the quinoline ring appear in the aromatic region (δ 127.5-152.0 ppm). The carbons directly attached to the nitrogen atom (C-2 and C-8a) are significantly deshielded. The methyl carbon of the acetyl group is the most shielded carbon and appears at the highest field (~26.0 ppm).

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of quinoline derivatives is crucial for accurate structural analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6 mL.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features. An FTIR spectrum for this compound is available on SpectraBase.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~1690 | Strong | C=O stretching (acetyl group) |

| ~1600, 1570, 1480 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1360 | Medium | C-H bending (methyl group) |

| ~800-750 | Strong | C-H out-of-plane bending (aromatic) |

Source: Predicted based on general IR correlation tables and data for similar compounds.[6]

Interpretation of the IR Spectrum:

The most prominent peak in the IR spectrum of this compound is the strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring give rise to a series of bands in the 1600-1480 cm⁻¹ region. The bending vibration of the methyl group in the acetyl moiety is observed around 1360 cm⁻¹. Finally, the strong absorptions in the 800-750 cm⁻¹ range are due to the out-of-plane C-H bending vibrations of the aromatic protons.

Experimental Protocol for IR Spectroscopy

The following protocol outlines the steps for obtaining an IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

-

Label the significant peaks for interpretation.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum of this compound

While a specific mass spectrum for this compound was not found in the searched literature, we can predict its fragmentation pattern based on the principles of mass spectrometry and the known fragmentation of quinoline derivatives.[7]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171, corresponding to the molecular weight of this compound (C₁₁H₉NO).

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A prominent fragment ion is expected at m/z = 156, resulting from the cleavage of the C-C bond between the carbonyl group and the methyl group.

-

Loss of ketene (-CH₂=C=O): A fragment at m/z = 129 could be formed by the loss of a neutral ketene molecule.

-

Loss of carbon monoxide (-CO): A fragment at m/z = 143 is possible due to the loss of a CO molecule from the molecular ion.

-

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of an organic compound.

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Visualizing the Molecular Structure and Spectroscopic Workflow

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data of this compound. By combining information from spectral databases with predictive analysis based on closely related compounds, a comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS characteristics has been presented. The included experimental protocols offer practical guidance for researchers to obtain high-quality data. A thorough grasp of the spectroscopic properties of this compound is essential for its application in the synthesis of novel compounds with potential therapeutic and technological value.

References

- Smolecule. 1-(2,4-Dimethylquinolin-3-yl)ethanone. Smolecule. Published August 15, 2023. Accessed January 4, 2026.

- Abdel-Kader D, Abass M, Shawkat S, et al. This compound Derivatives: Synthesis and Reactions (A Review). Russian Journal of Organic Chemistry. 2024;60(4):587-616.

- Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Published 2018.

- Elgogary S, El-Gohary S. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- ResearchGate. General procedure for synthesis of 3-acetyl-4-phenylquinoline-based sulfonamide derivatives 5a–f.

- PubChem. 1-(Quinolin-3-yl)ethan-1-one. PubChem. Accessed January 4, 2026.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. 1-(Quinolin-3-yl)ethan-1-one | C11H9NO | CID 5325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Buy 1-(2,4-Dimethylquinolin-3-yl)ethanone | 14428-41-2 [smolecule.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activities of Quinoline Derivatives

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential "privileged structure" in drug discovery.[1][2][3][4] First isolated from coal tar in 1834, its derivatives were later found in natural products, most notably the antimalarial alkaloid quinine from cinchona bark.[5][6] This discovery heralded the beginning of quinoline's remarkable pharmacological journey. The unique electronic properties and rigid, planar structure of the quinoline ring system allow it to interact with a diverse array of biological targets through various non-covalent interactions.[4] Furthermore, the scaffold's multiple positions are amenable to chemical modification, enabling the synthesis of vast libraries of derivatives with fine-tuned pharmacological profiles.[7]

This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, present quantitative data from key studies, provide detailed experimental protocols for activity assessment, and visualize the complex cellular pathways and workflows involved. Our focus is not merely on the "what" but on the "why"—the causal relationships between chemical structure, molecular interactions, and therapeutic outcomes that drive modern drug design.

Anticancer Activity: Multi-Targeted Assault on Malignancy

Quinoline derivatives have emerged as one of the most prolific classes of anticancer agents, with several compounds approved for clinical use and many more in development.[1][8][9] Their efficacy stems from their ability to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis.[1][4][10]

Core Mechanisms of Anticancer Action

The anticancer effects of quinoline-based compounds are mediated through a variety of mechanisms, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells.[4][11]

-

Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling growth, survival, and differentiation.[4] Many quinoline derivatives are designed as ATP-competitive inhibitors that occupy the kinase's active site.

-

Tyrosine Kinase Inhibitors (TKIs): Targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Src/Abl kinases are frequently inhibited by quinoline-based drugs such as bosutinib, lenvatinib, and cabozantinib.[9][12][13] Inhibition of these pathways disrupts downstream signaling cascades like PI3K/Akt/mTOR and Ras/Raf/MEK, which are critical for tumor growth and angiogenesis.[12][13]

-

-

Topoisomerase Inhibition: Certain derivatives function as topoisomerase inhibitors, disrupting the process of DNA replication and repair.[1][8][14] They intercalate into the DNA helix or stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and the induction of apoptosis.[1][14]

-

Tubulin Polymerization Disruption: Some quinoline compounds interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[10] This arrests the cell cycle in the G2/M phase and ultimately triggers programmed cell death.[10]

-

Induction of Apoptosis: Beyond cell cycle arrest, many derivatives can directly induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, or by generating reactive oxygen species (ROS) that cause overwhelming oxidative stress.[1][5][12]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

Natural occurrence of quinoline alkaloids

An In-depth Technical Guide to the Natural Occurrence of Quinoline Alkaloids

Abstract

Quinoline alkaloids represent a large and structurally diverse class of nitrogen-containing heterocyclic compounds derived from natural sources. Their significance is underscored by a wide spectrum of pharmacological activities, including the historic antimalarial efficacy of quinine and the potent anticancer properties of camptothecin.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of quinoline alkaloids, intended for researchers, scientists, and professionals in drug development. It delves into the core biosynthetic pathways, details their distribution across the plant, microbial, and marine kingdoms, and outlines the established methodologies for their extraction, isolation, and characterization. The narrative integrates field-proven insights with technical accuracy, supported by authoritative references, to serve as a foundational resource for the scientific exploration of these vital natural products.

Biosynthesis: The Genesis of Quinoline Alkaloids

The structural foundation of quinoline alkaloids is assembled in nature through distinct biosynthetic routes, primarily originating from the amino acid tryptophan, and in some cases, anthranilic acid.[4] Understanding these pathways is critical for appreciating the structural diversity of these compounds and for potential applications in metabolic engineering.

The Tryptophan-Derived Pathways

The majority of complex quinoline alkaloids, including the Cinchona alkaloids and camptothecin, originate from tryptophan.[4][5] This pathway is a branch of the larger monoterpenoid indole alkaloid (MIA) biosynthesis.

-

Formation of Strictosidine: The pathway initiates with the condensation of tryptamine (derived from the decarboxylation of tryptophan) and the monoterpenoid secologanin.[6] This crucial step is catalyzed by the enzyme strictosidine synthase, yielding strictosidine, the universal precursor for over 2,000 MIAs.[6][7]

-

Pathway to Cinchona Alkaloids (e.g., Quinine): From strictosidine, the pathway to quinine involves a series of complex rearrangements and enzymatic transformations. While the entire pathway is still under investigation, key steps include the conversion of strictosidine to intermediates like dihydrocorynantheal.[7] Recent studies have revealed that the characteristic methoxy group of quinine is introduced very early in the pathway, with 5-methoxytryptamine serving as a direct precursor in Cinchona species.[8] The promiscuity of downstream enzymes allows for the parallel formation of both methoxylated (quinine, quinidine) and desmethoxylated (cinchonine, cinchonidine) alkaloids.[8]

-

Pathway to Camptothecin: The biosynthesis of the potent anticancer agent camptothecin also begins with strictosidine.[6] However, the pathway diverges significantly. Instead of immediate deglycosylation, strictosidine is converted to strictosamide.[9] This is followed by a series of oxidative reactions and cyclizations to form the characteristic pentacyclic structure of camptothecin.[6]

The Anthranilic Acid-Derived Pathway

Simpler quinoline and furoquinoline alkaloids, commonly found in the Rutaceae family, are biosynthesized from anthranilic acid, a metabolite of the shikimate pathway.[10][11] This pathway involves the condensation of an anthranilic acid derivative with malonyl-CoA, followed by cyclization and further modifications (e.g., prenylation, methoxylation) to generate the diverse array of furoquinoline alkaloids like dictamnine and skimmianine.[10][12]

Natural Distribution of Quinoline Alkaloids

Quinoline alkaloids are not confined to a single biological kingdom; they are found in a vast array of organisms, from higher plants to marine invertebrates and microorganisms.[4][13]

Plant Kingdom

Plants are the most prolific source of quinoline alkaloids.[13]

-

Rutaceae Family: This family is a hallmark source of furoquinoline and alkylquinoline alkaloids.[10][11][14] Genera such as Ruta, Dictamnus, Zanthoxylum, and Choisya produce a wide variety of these compounds, including dictamnine, skimmianine, and maculine.[10][14][15] Many of these exhibit antifungal, antibacterial, and anti-Alzheimer properties.[14]

-

Rubiaceae Family: The Cinchona genus is the exclusive natural source of the famed Cinchona alkaloids: quinine, quinidine, cinchonine, and cinchonidine.[13][16] These compounds, found in the tree bark, have been used for centuries to treat malaria.[3][17]

-

Other Plant Families: The anticancer agent camptothecin was first isolated from Camptotheca acuminata (Nyssaceae) and is also found in species like Nothapodytes foetida (Icacinaceae) and Ophiorrhiza pumila (Rubiaceae).[1][][19]

Microbial World

Microorganisms, including fungi and bacteria, are increasingly recognized as sources of structurally unique quinoline alkaloids.[12][13]

-

Fungi: Species of Penicillium and Trichoderma have been shown to produce quinoline and isoquinoline alkaloids, some of which exhibit antibacterial activities.[20][21] Endophytic fungi residing within alkaloid-producing plants have also been found to produce camptothecin, suggesting a potential for biotechnological production.[22]

-

Bacteria: Marine bacteria, such as Pseudomonas species, and actinomycetes like Streptomyces are known to produce simple quinoline derivatives.[13][16][23]

Marine Ecosystems

Marine organisms, particularly invertebrates like sponges and ascidians (tunicates), are a rich source of complex quinoline alkaloids, including pyrroloquinolines and pyridoacridines.[24][25][26] These compounds, such as the makaluvamines and discorhabdins, often possess a planar iminoquinone core that allows them to intercalate into DNA, leading to potent cytotoxic and antitumor activities by inhibiting enzymes like topoisomerase II.[24]

Animal Kingdom

While less common, quinoline alkaloids also occur in animals, typically as part of a defense mechanism. The Peruvian fire stick insect (Oreophoetes peruana), for example, secretes a fluid containing quinoline alkaloids to deter predators.[13]

| Alkaloid Class/Name | Representative Compound(s) | Primary Natural Source(s) | Noteworthy Biological Activity |

| Cinchona Alkaloids | Quinine, Quinidine, Cinchonine | Cinchona spp. (e.g., C. officinalis, C. succirubra) (Rubiaceae) | Antimalarial, Anti-arrhythmic, Antipyretic[13][17] |

| Monoterpenoid Quinolines | Camptothecin | Camptotheca acuminata, Nothapodytes foetida, Ophiorrhiza spp. | Anticancer (Topoisomerase I inhibitor)[1][13][] |

| Furoquinolines | Dictamnine, Skimmianine, Kokusaginine | Dictamnus, Ruta, Zanthoxylum, Glycosmis spp. (Rutaceae) | Antimicrobial, Anti-inflammatory, Anti-Alzheimer[10][14] |

| Alkylquinolines | 2-n-propylquinoline | Galipea longiflora (Rutaceae) | Antileishmanial[13] |

| Pyrroloquinolines | Makaluvamines, Discorhabdins | Marine Sponges (Zyzzya spp.) and Ascidians | Cytotoxic, Antitumor (Topoisomerase II inhibitor)[24] |

| Pyridoacridines | Cystodytins, Kuanoniamines | Marine Ascidians and Sponges | Cytotoxic, Antiviral[24][25] |

Methodologies for Extraction, Isolation, and Characterization

The successful study of quinoline alkaloids hinges on robust and efficient methodologies for their extraction from complex natural matrices, followed by purification and precise structural identification.

Extraction and Isolation Protocols

The choice of extraction method is dictated by the chemical nature of the target alkaloids and the physical properties of the source material. The overall goal is to separate the alkaloids from a multitude of other primary and secondary metabolites.

General Protocol: Solvent-Based Extraction

This protocol describes a classical approach for extracting alkaloids from dried plant material, such as Cinchona bark. The causality behind the steps is the manipulation of the acid-base properties of alkaloids, which contain a basic nitrogen atom.

-

Preparation: The dried plant material (e.g., bark, leaves) is ground into a fine powder to maximize the surface area for solvent penetration.

-

Alkalinization: The powdered material is moistened with an alkaline solution (e.g., sodium carbonate or ammonia solution). Rationale: This step converts the protonated alkaloid salts, which are often the naturally occurring form in the plant vacuole, into their free base form. The free bases are significantly more soluble in nonpolar organic solvents.

-

Extraction: The alkalinized material is extracted with a nonpolar or moderately polar organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate). This can be performed using various techniques:

-

Maceration: Soaking the material in the solvent for an extended period.

-

Soxhlet Extraction: A continuous extraction method that provides high efficiency but uses heat, which can degrade thermolabile compounds.[27]

-

Microwave-Integrated Extraction and Leaching (MIEL): A modern, green technology that uses microwave energy to rapidly heat the solvent and rupture plant cells, significantly reducing extraction time (e.g., from hours to minutes) and solvent consumption compared to Soxhlet.[27][28]

-

-

Acidic Wash: The organic extract containing the alkaloid free bases is then partitioned against an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid). Rationale: The basic nitrogen atom of the alkaloids is protonated by the acid, forming alkaloid salts that are soluble in the aqueous layer, while neutral compounds like fats and waxes remain in the organic layer.

-

Purification and Isolation: The acidic aqueous layer is separated, made alkaline again to regenerate the free bases, and then re-extracted with an organic solvent. This crude alkaloid extract is then subjected to chromatographic techniques for the isolation of individual compounds.

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is excellent for preparative separation without a solid support, minimizing sample degradation.[29]

-

High-Performance Liquid Chromatography (HPLC): The most widely used technique for both analytical quantification and semi-preparative or preparative isolation of alkaloids.[28][30]

-

Analytical Characterization and Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. Modern analytical chemistry provides a suite of powerful, synergistic techniques for this purpose.

-

High-Performance Liquid Chromatography (HPLC): Used with a UV or photodiode array (PDA) detector, HPLC is the primary tool for assessing the purity of an isolated compound and for quantitative analysis.[30][31] Reversed-phase C18 columns are most common for Cinchona alkaloid analysis.[30]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields crucial information about its substructures.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The direct coupling of HPLC with MS is the workhorse for analyzing complex mixtures of alkaloids in crude extracts and biological fluids.[31]

-

High-Resolution MS (e.g., Q-TOF): Quadrupole Time-of-Flight mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of the alkaloid and its fragments.[32]

-

Tandem MS (e.g., QTRAP): Instruments like triple quadrupole or ion trap mass spectrometers are used to establish fragmentation patterns, which serve as diagnostic fingerprints for identifying known alkaloids and characterizing unknown ones.[32]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the complete carbon-hydrogen framework and the connectivity of all atoms in the molecule can be determined.

Conclusion and Future Perspectives

The quinoline alkaloids are a testament to the chemical ingenuity of nature. Originating from fundamental metabolic building blocks, they are assembled into structures of remarkable complexity and potent bioactivity. Their distribution spans a wide range of organisms, highlighting their ecological roles and their potential as a source of novel therapeutic agents. While historical alkaloids like quinine continue to be relevant, modern research is uncovering new structures from previously unexplored sources, such as marine microorganisms.[13][24][25]

Future research will likely focus on several key areas:

-

Biosynthetic Pathway Elucidation: Fully mapping the enzymatic steps in pathways like those for quinine and camptothecin will enable metabolic engineering approaches for their sustainable production in microbial or plant cell culture systems.[33][34]

-

Bio-prospecting: Systematic screening of novel microbial and marine sources will undoubtedly lead to the discovery of new quinoline alkaloids with unique structures and potentially novel mechanisms of action.

-

Pharmacological Investigation: Deeper investigation into the biological targets of known and novel quinoline alkaloids will continue to provide leads for the development of new drugs for cancer, infectious diseases, and neurodegenerative disorders.[2][35]

The integration of advanced analytical techniques, synthetic biology, and pharmacological screening ensures that the rich field of quinoline alkaloids will remain a vibrant and productive frontier in drug discovery and natural product chemistry.

References

- An-Seu, C. (n.d.). Pyrroloquinoline and pyridoacridine alkaloids from marine sources - PubMed.

- Bentham Science. (n.d.). Quinolizidine Alkaloids from Marine Organisms: A Perspective on Chemical, Bioactivity and Synthesis.

- Semantic Scholar. (n.d.). Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities.

- Alfa Chemistry. (n.d.). Quinoline Alkaloids.

- Zhou, Y., et al. (n.d.). Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central.

- PubMed Central. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II.

- Wikipedia. (2025). Quinoline alkaloids.

- MDPI. (n.d.). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19.

- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- MDPI. (n.d.). Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives.

- BOC Sciences. (n.d.). Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses.

- MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.

- Biointerface Research in Applied Chemistry. (2022). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp..

- Wikipedia. (2025). Camptothecin.

- ResearchGate. (n.d.). Structures of furoquinoline alkaloids isolated from Rutaceae.

- PubMed Central. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).

- Wikipedia. (2025). Quinine.

- PubMed. (n.d.). Alkyl, Aryl, Alkylarylquinoline, and Related Alkaloids.

- MDPI. (n.d.). Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development.

- ResearchGate. (n.d.). Camptothecin: Biosynthesis, Biotechnological Production and Resistance Mechanism(s) | Request PDF.

- ResearchGate. (n.d.). Possible clues for camptothecin biosynthesis from the metabolites in camptothecin-producing plants | Request PDF.

- ResearchGate. (n.d.). Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development.

- ResearchGate. (n.d.). Proposed biosynthetic pathway for the production of camptothecin.

- ResearchGate. (n.d.). (PDF) Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.

- Longdom Publishing. (n.d.). Plants that have Quinoline Alkaloid and their Biological Activity.

- ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids.

- PubMed Central. (n.d.). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research.

- Taylor & Francis. (2024). A novel polycyclic quinazoline and three quinolines alkaloids from marine-derived fungus trichoderma longibrachiatum QD01 with anti-bacterial and anti-quorum sensing activities.

- PNAS. (n.d.). Microbial production of plant benzylisoquinoline alkaloids.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- Chemistry LibreTexts. (2021). 6.5: Quinine.

- Slideshare. (n.d.). Quinine | PPTX.

- PubMed. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS.

- ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids in Cinchona species. Dashed arrow....

- ResearchGate. (2017). Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography and the determination of their antioxidant capacity.

- bioRxiv. (2024). Biosynthetic Origin of the Methoxy Group in Quinine and Related Cinchona Alkaloids.

- PubMed Central. (2021). Early and Late Steps of Quinine Biosynthesis.

- ResearchGate. (n.d.). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques.

- PubMed. (n.d.). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography.

- MDPI. (n.d.). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.

Sources

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. longdom.org [longdom.org]

- 4. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Camptothecin - Wikipedia [en.wikipedia.org]

- 7. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkyl, aryl, alkylarylquinoline, and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One moment, please... [biointerfaceresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Pyrroloquinoline and pyridoacridine alkaloids from marine sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chapter - Quinolizidine Alkaloids from Marine Organisms: A Perspective on Chemical, Bioactivity and Synthesis | Bentham Science [benthamscience.com]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pnas.org [pnas.org]

- 35. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

The Acetyl Group in 3-Acetylquinoline: A Nexus of Reactivity for Synthetic Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its prevalence in bioactive natural products and its versatile synthetic handles.[1][2] Within this privileged heterocyclic family, 3-acetylquinoline and its derivatives represent a particularly valuable class of building blocks. The acetyl group at the C3 position is not merely a passive substituent; it is a dynamic center of reactivity, profoundly influenced by the electronic landscape of the quinoline ring. This guide provides an in-depth exploration of the chemical behavior of this acetyl moiety, offering field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential for drug discovery and the development of novel functional materials.

The Electronic Influence of the Quinoline Nucleus

The reactivity of the acetyl group in this compound is intrinsically linked to the electron-withdrawing nature of the quinoline ring system. The nitrogen atom in the quinoline ring exerts a significant inductive and mesomeric effect, rendering the protons on the methyl group of the acetyl function acidic. This enhanced acidity makes the methyl group susceptible to deprotonation, forming a nucleophilic enolate that serves as a key intermediate in a multitude of carbon-carbon bond-forming reactions.

Key Reaction Pathways of the Acetyl Group

The strategic positioning and electronic activation of the acetyl group in this compound open up a diverse array of synthetic transformations. This section will delve into the most significant reactions, providing mechanistic insights and actionable protocols.

Condensation Reactions: Building Molecular Complexity

The acidic α-protons of the acetyl group are readily exploited in base-catalyzed condensation reactions, providing a powerful tool for extending the molecular framework.

The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, by reacting an aromatic aldehyde with a ketone.[3] In the context of this compound, this reaction provides access to quinolinyl chalcones, a class of compounds with significant biological activities, including antimicrobial and anticancer properties.[1][4]

Mechanism & Rationale: The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the α-carbon of the this compound to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone. The choice of a strong base ensures efficient enolate formation, driving the reaction towards completion. Microwave irradiation has been shown to accelerate this transformation, often leading to higher yields in shorter reaction times.[4]

Caption: Workflow for Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of a Quinolinyl Chalcone [4][5]

-

Preparation of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired aromatic aldehyde in methanol.

-

Cooling: Cool the solution to 5–10 °C in an ice bath.

-

Base Addition: To the cooled and stirred solution, add a catalytic amount of pulverized potassium hydroxide (KOH).

-

Reaction Monitoring: Continue stirring for 60 minutes and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Neutralization and Filtration: Carefully acidify the mixture with dilute hydrochloric acid. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent, such as methanol, to afford the pure quinolinyl chalcone.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[6] While the acetyl group of this compound itself is not an "active methylene compound" in the classical sense, it can be functionalized to participate in Knoevenagel-type reactions. For instance, α-halogenation of the acetyl group, as will be discussed later, can be a precursor step. More directly, derivatives of this compound can be synthesized to readily undergo this reaction. This reaction is instrumental in the synthesis of various heterocyclic systems and functionalized alkenes.[7][8]

Mechanism & Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or pyridine, to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration of the adduct yields the final product. The use of a weak base is crucial to prevent self-condensation of the carbonyl compound.

Caption: General Mechanism of Knoevenagel Condensation.

Halogenation of the Acetyl Group

The methyl group of the this compound is susceptible to halogenation, typically at the α-position, to yield α-haloacetylquinolines. These compounds are versatile intermediates for further synthetic transformations.

Mechanism & Rationale: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, proceeding via a free radical mechanism.[9] Alternatively, electrophilic bromination can be carried out using bromine in acetic acid. The resulting α-bromoacetyl derivatives are highly reactive towards nucleophiles and are valuable precursors for the synthesis of various heterocyclic compounds.

Experimental Protocol: Synthesis of 3-(Bromoacetyl)-4-hydroxyquinolinone [9]

-

Reactant Setup: A solution of 3-acetyl-4-hydroxyquinolinone in dry carbon tetrachloride is prepared.

-

Initiation: N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added to the solution.

-

Reaction Condition: The mixture is refluxed, and the reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired 3-(bromoacetyl)-4-hydroxyquinolinone.

Reduction of the Acetyl Group

The carbonyl group of the this compound can be selectively reduced to a hydroxyl group or completely reduced to an ethyl group, providing access to different classes of quinoline derivatives.

Mechanism & Rationale: Chemoselective reduction of the acetyl group to a secondary alcohol can be achieved using sodium borohydride (NaBH4).[9] This hydride reagent is a mild reducing agent that selectively reduces ketones and aldehydes without affecting other functional groups in the quinoline ring. For complete reduction to the corresponding ethylquinoline, a more robust method like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.[9]

| Reduction Method | Reagent | Product |

| Selective Reduction | Sodium Borohydride (NaBH4) | 3-(1-Hydroxyethyl)quinoline |

| Complete Reduction | Zinc Amalgam (Zn(Hg)), HCl | 3-Ethylquinoline |

Oxidation of the Acetyl Group

Oxidation of the acetyl group can lead to the formation of a carboxylic acid or other oxidized derivatives, which are valuable for further functionalization.

Mechanism & Rationale: The Riley oxidation, using selenium dioxide (SeO2), is a known method for the oxidation of methyl ketones.[10] This reaction can be employed for the oxidation of 3-acetyl-1-alkyl-4-hydroxyquinolin-2(1H)-ones. The reaction proceeds through a complex mechanism involving the formation of a selenium ester intermediate.

Mannich Reaction

The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base.[11][12] The acidic α-protons of this compound make it a suitable substrate for this reaction.

Mechanism & Rationale: The reaction begins with the formation of an iminium ion from the amine and formaldehyde. The enol form of the this compound then acts as a nucleophile, attacking the iminium ion to form the C-C bond, yielding the Mannich base.[9] These Mannich bases are important intermediates in the synthesis of various pharmaceuticals.[13]

Caption: Simplified Mechanism of the Mannich Reaction.

Conclusion

The acetyl group in this compound is a versatile functional group that serves as a gateway to a vast chemical space. Its reactivity, governed by the electronic properties of the quinoline core, allows for a wide range of transformations, including condensations, halogenations, reductions, oxidations, and multicomponent reactions. A thorough understanding of these reaction pathways and the ability to apply the detailed protocols presented in this guide will enable researchers to harness the full synthetic potential of this compound and its derivatives in the pursuit of novel therapeutics and advanced materials.

References

- 1. docsdrive.com [docsdrive.com]

- 2. benchchem.com [benchchem.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. researchpublish.com [researchpublish.com]

- 5. mdpi.com [mdpi.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. oarjbp.com [oarjbp.com]

- 13. ijpsonline.com [ijpsonline.com]

3-Acetylquinoline: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of 3-acetylquinoline, a pivotal heterocyclic ketone in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its burgeoning role in the landscape of drug discovery and development. This document is intended for researchers, scientists, and professionals who require a technical and practical understanding of this versatile molecule.

Introduction to a Privileged Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] this compound, a key derivative, offers a reactive acetyl group at the 3-position, which serves as a versatile handle for a myriad of chemical transformations. This functionalization allows for the construction of more complex, biologically active molecules, making it a valuable starting material and intermediate in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 33021-53-3 | [2][3][4] |

| Molecular Formula | C₁₁H₉NO | [2][3][4] |

| Molecular Weight | 171.20 g/mol | [2][3][4] |

| IUPAC Name | 1-(quinolin-3-yl)ethanone | [4] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available up to 97% | [2][4] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several established methods. One common and effective approach involves a transition metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using a suitable acetyl-donating reagent and a 3-haloquinoline (e.g., 3-bromoquinoline).

Experimental Protocol: Synthesis via Stille Coupling

This protocol describes a representative synthesis of this compound from 3-bromoquinoline and a tributyl(1-ethoxyvinyl)tin precursor, followed by acidic hydrolysis.

Materials:

-

3-Bromoquinoline

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous toluene

-

2M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect the hydrolysis of the enol ether intermediate.

-